N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
Researchers synthesized novel heterocyclic compounds, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, showcasing the potential of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)thiophene-3-carboxamide derivatives in creating new chemical entities. These compounds were found to have analgesic and anti-inflammatory activities, indicating their potential in pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antianaphylactic Activity
N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, structurally similar to the compound , have shown antianaphylactic activity. This demonstrates the potential of similar compounds in treating allergic reactions and related conditions (Wagner, Vieweg, Prantz, & Leistner, 1993).
Molecular Interaction Studies
Studies on molecular interactions of compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with cannabinoid receptors provide insights into the potential biological activities of similar molecules. These insights are crucial for drug development and understanding receptor-ligand interactions (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Allosteric Modulation of Receptors
Research on compounds such as 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide has revealed key structural requirements for allosteric modulation of cannabinoid type 1 receptor (CB1). This underscores the significance of compounds like this compound in receptor studies and drug design (Khurana et al., 2014).
Metabolite Profiling
The disposition and metabolism of related compounds, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, in humans have been studied, providing crucial information on the pharmacokinetics and pharmacodynamics of similar molecules (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Scalable Synthesis
Research on scalable synthesis methods for related compounds such as N,2-dimethyl-6-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)benzo[b]thiophene-3-carboxamide (AG-28262) indicates the potential for large-scale production of this compound for various applications (Scott, Neville, Urbina, Camp, & Stanković, 2006).
Future Directions
Properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13-9-17(14(2)22-13)11-20-6-3-15(4-7-20)10-19-18(21)16-5-8-23-12-16/h5,8-9,12,15H,3-4,6-7,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSSAURLVCGWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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